1-(2,6-Dimethylpyridin-4-YL)ethanone
Overview
Description
1-(2,6-Dimethylpyridin-4-YL)ethanone is a chemical compound with the molecular formula C9H11NO and a molecular weight of 149.19 g/mol . It is intended for research use only .
Synthesis Analysis
The synthesis of 1-(2,6-Dimethylpyridin-4-YL)ethanone involves the use of Methylmagnesium Iodide and 4-cyano-2,6-dimethylpyridine. The reaction is initially cooled to 0-5C in an ice bath and then refluxed for an additional hour. The reaction mixture is then cooled, quenched with saturated ammonium chloride, and hydrolyzed with hydrochloric acid for at least one hour. Saturated sodium bicarbonate is then added until the solution becomes basic. The solution is then extracted with ethyl acetate. The organic portion is dried over magnesium sulfate, filtered, and stripped to a brown oil. The oil is purified on a Biotage 40S silica gel column with ethyl acetate: heptane (1:1) to give 2,6-dimethyl-4-acetylpyridine in an 11% yield .Scientific Research Applications
Fluorescent Chemosensor : A study by Shylaja et al. (2020) developed a fluorescent chemosensor using dimethylfuran tethered 2-aminopyridine-3-carbonitriles for detecting Fe3+ ions and picric acid. This chemosensor, which includes 1-(2,6-Dimethylpyridin-4-yl)ethanone derivatives, demonstrates high sensitivity with nanomolar detection limits and could be significant for environmental and biochemical sensing applications (Shylaja et al., 2020).
Corrosion Inhibition : Das et al. (2017) investigated the use of cadmium(II) Schiff base complexes, including ligands derived from 1-(2,6-Dimethylpyridin-4-yl)ethanone, as corrosion inhibitors for mild steel. These complexes exhibited significant corrosion inhibition properties, highlighting the potential of 1-(2,6-Dimethylpyridin-4-yl)ethanone derivatives in materials science and engineering (Das et al., 2017).
Supramolecular Chemistry : Arora and Pedireddi (2003) explored the crystal engineering of supramolecular assemblies involving 1-(2,6-Dimethylpyridin-4-yl)ethanone derivatives. Their research contributes to the understanding of molecular interactions and assembly in solid-state chemistry, with implications for the design of novel molecular materials (Arora & Pedireddi, 2003).
Catalysis and Polymerization : Research by Wang et al. (2012) showed the application of N,O-bidentate pyridyl functionalized alkoxy ligands, derived from 1-(2,6-Dimethylpyridin-4-yl)ethanone, in catalyzing the polymerization of ε-caprolactone and L-lactide. This indicates the role of such compounds in industrial polymer synthesis (Wang et al., 2012).
Organometallic Chemistry : Sun et al. (2007) synthesized complexes using 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone, a derivative of 1-(2,6-Dimethylpyridin-4-yl)ethanone. These complexes were used as catalysts in ethylene oligomerization and polymerization, suggesting the relevance of these compounds in catalysis and industrial chemistry (Sun et al., 2007).
properties
IUPAC Name |
1-(2,6-dimethylpyridin-4-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-6-4-9(8(3)11)5-7(2)10-6/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQWILGTHKHWNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10530146 | |
Record name | 1-(2,6-Dimethylpyridin-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10530146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dimethylpyridin-4-YL)ethanone | |
CAS RN |
72693-15-3 | |
Record name | 1-(2,6-Dimethylpyridin-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10530146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2,6-dimethylpyridin-4-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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